3-Methyl-3h-imidazo[4,5-f]quinoline
Overview
Description
“3-Methyl-3h-imidazo[4,5-f]quinoline” is a chemical compound with the CAS Number: 14692-41-2 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 3-methyl-3H-imidazo[4,5-f]quinoline .
Synthesis Analysis
The synthesis of similar compounds, such as 3H-furo[2,3-b]imidazo[4,5-f]quinolines, has been reported . These compounds were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “3-Methyl-3h-imidazo[4,5-f]quinoline” is 1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 .
Physical And Chemical Properties Analysis
“3-Methyl-3h-imidazo[4,5-f]quinoline” is a powder that is stored at room temperature .
Scientific Research Applications
Antibacterial Agents
3-Methyl-3h-imidazo[4,5-f]quinoline has been used in the synthesis of new antibacterial agents . The compounds were found to be very effective against both Gram-positive and Gram-negative bacteria . Their minimum inhibitory concentration (MIC) values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G, and sulfamethoxazole .
Antimicrobial Tests
The imidazole core of 3-Methyl-3h-imidazo[4,5-f]quinoline is a pharmacophore in antimicrobial tests . This suggests that the compound could be used in the development of new antimicrobial drugs.
DNA Damage Induction
In vivo studies on rodents have shown that 3-Methyl-3h-imidazo[4,5-f]quinoline can induce DNA damage, gene mutation, and chromosomal anomalies . This property could be useful in studying the mechanisms of DNA damage and repair.
Cell Death Induction
3-Methyl-3h-imidazo[4,5-f]quinoline has been found to induce the formation of single-base substitutions and exon deletions, and increase cell death in vitro in a concentration-dependent manner . This could be useful in cancer research for studying the mechanisms of cell death and developing new cancer therapies.
Catalyst in Organic Synthesis
3-Methyl-3h-imidazo[4,5-f]quinoline could potentially be used as a catalyst in the allylation of carbonyl and carbonyl compounds, as well as in the benzylation of carbonyl and some special alkylation .
Genetic Research
3-Methyl-3h-imidazo[4,5-f]quinoline has been found to induce mutations in Drosophila melanogaster and DNA damage and mutations in bacteria . This property could be useful in genetic research and in the study of mutation mechanisms.
Safety and Hazards
The safety information for “3-Methyl-3h-imidazo[4,5-f]quinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
It is known to induce the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner .
Biochemical Pathways
The compound affects various biochemical pathways. It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . The compound is also known to be genotoxic .
Pharmacokinetics
It is known that in humans, the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
The compound’s action results in various molecular and cellular effects. It induces the formation of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . Furthermore, it induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Action Environment
The action, efficacy, and stability of 3-Methyl-3h-imidazo[4,5-f]quinoline can be influenced by various environmental factors. For instance, it is a food-derived carcinogen that is found in high-temperature-cooked meats and tobacco smoke .
properties
IUPAC Name |
3-methylimidazo[4,5-f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOBKUJFYNEIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932960 | |
Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3h-imidazo[4,5-f]quinoline | |
CAS RN |
14692-41-2 | |
Record name | 3-Methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC132318 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3H-imidazo[4,5-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.